molecular formula C11H22N2O3SSi B13925687 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1-(methylsulfonyl)-1H-pyrazole

4-(((tert-Butyldimethylsilyl)oxy)methyl)-1-(methylsulfonyl)-1H-pyrazole

Cat. No.: B13925687
M. Wt: 290.46 g/mol
InChI Key: KLZHHEHIOSFTND-UHFFFAOYSA-N
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Description

4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for deprotection steps. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and stability, while the TBDMS group protects reactive sites during chemical reactions .

Comparison with Similar Compounds

Similar compounds to 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole include:

Properties

Molecular Formula

C11H22N2O3SSi

Molecular Weight

290.46 g/mol

IUPAC Name

tert-butyl-dimethyl-[(1-methylsulfonylpyrazol-4-yl)methoxy]silane

InChI

InChI=1S/C11H22N2O3SSi/c1-11(2,3)18(5,6)16-9-10-7-12-13(8-10)17(4,14)15/h7-8H,9H2,1-6H3

InChI Key

KLZHHEHIOSFTND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN(N=C1)S(=O)(=O)C

Origin of Product

United States

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